molecular formula C16H18O5 B12400257 5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one

5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one

Cat. No.: B12400257
M. Wt: 290.31 g/mol
InChI Key: UBBJEHXBMMIIEU-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core with methoxy groups at positions 5 and 7, and a 3-methyl-2-oxobutyl substituent at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dimethoxycoumarin with a suitable alkylating agent, such as 3-methyl-2-oxobutyl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

  • 5,7-Dimethoxy-8-(3-methyl-2-oxobutyl)chromen-2-one
  • 7-Geranyloxy-6-methoxycoumarin
  • 5,7-Dimethoxy-8-(3-methyl-2-oxo-butyl)coumarin

Comparison: Compared to similar compounds, 5,7-Dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one exhibits unique properties due to the specific positioning of its substituents. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

5,7-dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one

InChI

InChI=1S/C16H18O5/c1-9(2)12(17)7-11-13(19-3)8-14-10(16(11)20-4)5-6-15(18)21-14/h5-6,8-9H,7H2,1-4H3

InChI Key

UBBJEHXBMMIIEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC

Origin of Product

United States

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